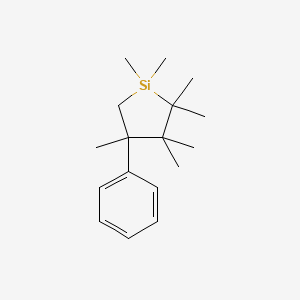
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a phenyl group and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane typically involves the reaction of phenylsilane with methylating agents under controlled conditions. One common method is the hydrosilylation of phenylsilane with methyl-substituted alkenes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Cyclohexyl-substituted silanes.
Substitution: Various functionalized silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups bonded to silicon.
Phenyltrimethylsilane: Contains a phenyl group and three methyl groups bonded to silicon.
Hexamethyldisilane: Features two silicon atoms bonded to six methyl groups.
Uniqueness
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane is unique due to its combination of a phenyl group and multiple methyl groups, which confer distinct chemical properties. Its structure allows for versatile reactivity and stability, making it valuable in various applications compared to simpler organosilicon compounds.
Propiedades
Número CAS |
88296-42-8 |
|---|---|
Fórmula molecular |
C17H28Si |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4-heptamethyl-4-phenylsilolane |
InChI |
InChI=1S/C17H28Si/c1-15(2)16(3,4)18(6,7)13-17(15,5)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
Clave InChI |
CWIGMPVQBALMMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C([Si](CC1(C)C2=CC=CC=C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



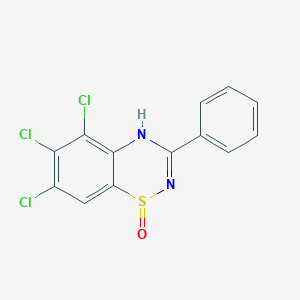
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

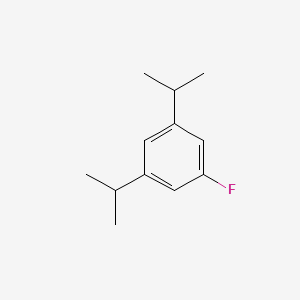
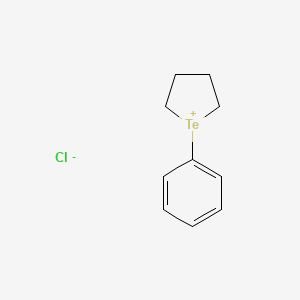
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)

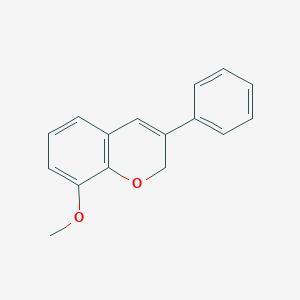
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)


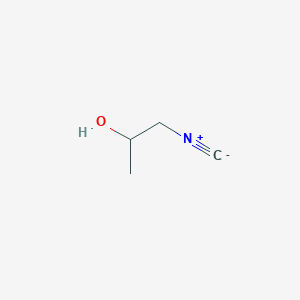
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
